molecular formula C23H23NO4S B4263936 METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE

METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4263936
M. Wt: 409.5 g/mol
InChI Key: QOQLDFPFMYYKIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate is a complex organic compound with a molecular formula of C21H25NO4S. This compound is notable for its unique structure, which includes a thiophene ring, a phenyl group, and a dimethylphenoxyacetyl moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acyl chloride, which is subsequently reacted with methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiophene ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Substituted phenoxyacetyl derivatives

Scientific Research Applications

Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

Methyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate is unique due to its specific substitution pattern and the presence of both a thiophene ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-14-10-11-18(12-15(14)2)28-13-19(25)24-22-21(23(26)27-4)20(16(3)29-22)17-8-6-5-7-9-17/h5-12H,13H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQLDFPFMYYKIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
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METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 5
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METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]-5-METHYL-4-PHENYLTHIOPHENE-3-CARBOXYLATE

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